Unveiling the Target of IMP-1710: A Covalent Probe for Ubiquitin C-Terminal Hydrolase L1 (UCHL1)
Unveiling the Target of IMP-1710: A Covalent Probe for Ubiquitin C-Terminal Hydrolase L1 (UCHL1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
IMP-1710 is a potent and highly selective covalent inhibitor of Ubiquitin C-Terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in a range of pathologies including neurodegenerative diseases, cancer, and fibrosis. This technical guide provides a comprehensive overview of the target and mechanism of action of IMP-1710, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows. IMP-1710 serves as a valuable chemical probe for studying the biology of UCHL1 and as a potential starting point for the development of novel therapeutics targeting this enzyme.
Introduction to IMP-1710 and its Target: UCHL1
IMP-1710 is a small molecule inhibitor designed as a selective, activity-based probe for Ubiquitin C-Terminal Hydrolase L1 (UCHL1).[1][2][3][4][5] UCHL1, also known as PGP9.5, is a highly abundant deubiquitylating enzyme in the brain and is involved in the processing of ubiquitin precursors and the recycling of ubiquitin from small adducts.[6] Its dysregulation has been linked to several diseases, making it an attractive therapeutic target. IMP-1710 was developed from a cyanamide-containing scaffold and features an alkyne tag for "click" chemistry, enabling its use in a variety of biochemical and cellular assays to probe UCHL1 function.[1][2]
The mechanism of action of IMP-1710 involves the stereoselective and covalent modification of the catalytic cysteine residue (Cys90) within the active site of UCHL1.[1][2] This covalent interaction leads to the potent and selective inhibition of the enzyme's deubiquitinating activity.
Quantitative Data: Potency and Selectivity of IMP-1710
The inhibitory activity of IMP-1710 against UCHL1 has been quantified using various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| IMP-1710 | UCHL1 | Fluorescence Polarization | 38 | [1][4][7] |
| IMP-1710 | Fibroblast-to-Myofibroblast Transition | Cellular Assay | 740 |
Table 1: Inhibitory Potency of IMP-1710.
| Compound | Concentration (µM) | Number of DUBs Screened | Observed Off-Targets | Reference |
| IMP-1710 | 1 | >40 | Minimal |
Table 2: Selectivity Profile of IMP-1710.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the interaction of IMP-1710 with its target are provided below.
Fluorescence Polarization (FP) Assay for UCHL1 Inhibition
This assay measures the ability of an inhibitor to compete with a fluorescently labeled ubiquitin probe for binding to the active site of UCHL1.
Materials:
-
Recombinant human UCHL1
-
Ub-Lys(TAMRA)-Gly probe
-
Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
-
IMP-1710 (or other test compounds)
-
384-well black, low-volume microplates
Procedure:
-
Prepare a serial dilution of IMP-1710 in Assay Buffer.
-
In a 384-well plate, add 5 µL of the UCHL1 enzyme solution (final concentration ~10 nM).
-
Add 5 µL of the IMP-1710 dilution series to the wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Add 10 µL of the Ub-Lys(TAMRA)-Gly probe solution (final concentration ~25 nM) to all wells.
-
Incubate the plate for a further 15 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a suitable plate reader (Excitation: 530 nm, Emission: 590 nm).
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
In-Cell Target Engagement Assay using Click Chemistry
This protocol allows for the visualization and quantification of IMP-1710 binding to endogenous UCHL1 within intact cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
IMP-1710
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Click-iT® Protein Reaction Buffer Kit (containing copper sulfate, fluorescent azide probe, and additives)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-UCHL1 antibody
Procedure:
-
Culture HEK293T cells to ~80% confluency in a 6-well plate.
-
Treat the cells with varying concentrations of IMP-1710 (e.g., 0.1 to 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Wash the cells twice with ice-cold PBS and lyse them in 100 µL of Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Perform the click reaction by adding the fluorescent azide probe and the components of the Click-iT® kit to 20-50 µg of protein lysate.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
Perform a Western blot using an anti-UCHL1 antibody to confirm the identity of the labeled band.
TGF-β1-Induced Fibroblast-to-Myofibroblast Transition (FMT) Assay
This cellular assay assesses the ability of IMP-1710 to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.[8][9][10][11][12]
Materials:
-
Primary human lung fibroblasts
-
Fibroblast growth medium
-
Recombinant human TGF-β1
-
IMP-1710
-
Fixation and permeabilization buffers
-
Anti-alpha-smooth muscle actin (α-SMA) antibody
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
96-well imaging plates
Procedure:
-
Seed primary human lung fibroblasts in a 96-well imaging plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starve the cells in low-serum medium for 24 hours.
-
Pre-treat the cells with a dilution series of IMP-1710 for 1 hour.
-
Stimulate the cells with TGF-β1 (final concentration 5 ng/mL) for 48 hours. Include an unstimulated control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block the cells with 1% BSA in PBS for 1 hour.
-
Incubate the cells with the anti-α-SMA antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of α-SMA staining per cell to determine the extent of myofibroblast differentiation and calculate the IC50 of IMP-1710.
Visualizing the Molecular Landscape
UCHL1 Signaling in Fibrosis
UCHL1 has been shown to play a role in fibrotic processes. The following diagram illustrates a simplified signaling pathway involving UCHL1 and its downstream effects relevant to fibrosis.
A simplified diagram of the proposed UCHL1 signaling pathway in fibrosis.
Experimental Workflow for Target Identification and Validation
The following diagram outlines the general workflow used to identify and validate UCHL1 as the target of IMP-1710.
An overview of the experimental workflow for IMP-1710 target validation.
Conclusion
IMP-1710 is a well-characterized, potent, and selective covalent inhibitor of UCHL1. Its utility as a chemical probe has been demonstrated through a variety of biochemical and cellular assays, providing valuable insights into the role of UCHL1 in cellular processes, particularly in the context of fibrosis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers interested in utilizing IMP-1710 to further investigate the biology of UCHL1 and its potential as a therapeutic target. The established workflows for target engagement and phenotypic screening can be adapted for the evaluation of other covalent inhibitors.
References
- 1. A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Substrate recognition and catalysis by UCH-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. criver.com [criver.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. newcellsbiotech.co.uk [newcellsbiotech.co.uk]
